5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family. This compound features a unique fused ring system that combines a pyrrole ring and a pyridine ring, characterized by a methoxy group at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is with a molecular weight of 192.17 g/mol. The compound has garnered significant interest in various scientific fields due to its intriguing structural properties and potential biological activities, including applications in medicinal chemistry and agrochemicals .
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be sourced from various chemical suppliers, including VWR and Matrix Scientific, where it is available in high purity (≥95%). The compound's CAS number is 17288-33-4, and it is classified under several chemical databases, including PubChem and ChemicalBook .
The synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes:
The synthesis can be optimized for industrial production through methods such as continuous flow reactors and high-throughput screening to determine optimal reaction conditions .
The molecular structure of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid features a fused bicyclic system with distinct functional groups:
Key structural data includes:
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles. These include:
The reactions often require careful control of conditions such as temperature and solvent choice to achieve desired yields and selectivity .
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid exhibits several notable physical properties:
Chemical properties include:
The compound has several scientific applications:
Research continues into its applications in drug development and agricultural sciences due to its promising structural characteristics .
Pyrrolo[3,2-b]pyridine, classified as a 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purine nucleotides. This bicyclic system comprises a fused pyrrole and pyridine ring, creating an electron-deficient aromatic core capable of forming multiple non-covalent interactions with biological targets. The nitrogen atoms at the 1-position (pyrrolic NH) and 7-position (pyridinic N) serve as hydrogen bond donors and acceptors, respectively, enabling mimicry of ATP's hinge-region binding in kinases [2] [6]. This molecular recognition capability underpins the scaffold's prevalence in targeted cancer therapies, exemplified by FDA-approved drugs like vemurafenib, a B-Raf inhibitor used in melanoma treatment [2].
The planar geometry of pyrrolo[3,2-b]pyridine facilitates π-stacking interactions with aromatic residues in protein binding pockets, while its synthetic versatility allows functionalization at C-2, C-3, C-5, and C-6 positions. This enables precise modulation of pharmacological properties such as potency, selectivity, and metabolic stability. Recent studies highlight derivatives targeting fibroblast growth factor receptors (FGFRs), where substitutions at C-4 position yield nanomolar inhibitors (e.g., compound 4h with FGFR1 IC₅₀ = 7 nM) [7]. The scaffold's drug-likeness is further evidenced in kinase inhibitor development, where it overcomes limitations of larger heterocycles by reducing molecular weight and improving solubility profiles [6].
Table 1: Biologically Active Pyrrolo[3,2-b]pyridine Derivatives
Compound Name | Structural Features | Biological Target | Key Activity |
---|---|---|---|
Vemurafenib | 5-(4-Chlorophenyl) substitution | B-Raf kinase | Melanoma therapy [2] |
FGFR Inhibitor 4h | 4-Morpholino substitution | FGFR1-3 | IC₅₀ = 7–25 nM [7] |
Sulfonamide-pyrrolopyridines | N1-Sulfonamide linkage | MCF-7/A549 cancer cells | Apoptosis induction [6] |
The strategic incorporation of 5-methoxy and 2-carboxylic acid groups on the pyrrolo[3,2-b]pyridine nucleus enhances target specificity and physicochemical properties. The 5-methoxy substituent (–OCH₃) exerts stereoelectronic effects that modulate electron density across the ring system. This group enhances membrane permeability through lipophilicity increments (logP increase ≈0.5–1.0) while maintaining water solubility via avoidance of excessive hydrophobicity [3] [5]. Crucially, the methoxy group serves as a hydrogen bond acceptor, contributing to kinase binding affinity, as demonstrated in FGFR inhibitors where 5-methoxy analogues show 3-fold potency increases over unsubstituted counterparts [7].
The 2-carboxylic acid (–COOH) functionality provides a versatile handle for molecular interactions and structural diversification:
Synthetic routes to 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 17288-33-4) typically begin with 2-methoxy-5-nitro-6-picoline, involving cyclization and oxidation steps. Recent protocols employ triisopropylsilyl (TIPS) protection to direct regioselective functionalization, achieving yields >75% [6]. Modifications at the carboxylic acid position generate pharmacologically active derivatives, as illustrated below:
Table 2: Functional Derivatives of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Derivative Structure | Synthetic Modification | Biological Activity |
---|---|---|
Ethyl ester | Esterification | Intermediate for amide synthesis |
Morpholine sulfonamide | Sulfonamide coupling at N1 | A549 cell growth inhibition [6] |
4-Methylpiperazine amide | Amidation at C2-carboxyl | FGFR3 inhibition (IC₅₀ = 25 nM) [7] |
The synergy between methoxy and carboxylic acid groups enables dual optimization of pharmacokinetic and pharmacodynamic properties. For example, in pyrrolopyridine-based FGFR inhibitors, the 5-methoxy group occupies a hydrophobic pocket, while the 2-carboxylic acid forms electrostatic interactions, collectively improving binding free energy by >2 kcal/mol [7]. This rational design approach underscores the scaffold's versatility in addressing challenging drug targets, particularly in oncology.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7